![molecular formula C38H40Br4O4 B12934463 1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene](/img/structure/B12934463.png)
1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene is a complex organic compound with the molecular formula C38H40Br4O4 This compound is notable for its unique structure, which includes four bromopropoxy groups attached to a central ethene core
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene typically involves multiple steps. One common method includes the reaction of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethene with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions
Analyse Chemischer Reaktionen
1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromopropoxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is investigated for use in the development of new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene largely depends on its application. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects. For example, the compound can bind to DNA or proteins, disrupting their normal functions. In materials science, its unique structure allows it to participate in processes like aggregation-induced emission, where the compound’s luminescence properties change upon aggregation .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene can be compared to other similar compounds, such as:
1,1,2,2-Tetrakis(4-bromophenyl)ethylene: This compound has a similar core structure but lacks the bromopropoxy groups, leading to different chemical properties and applications.
1,1,2,2-Tetrakis(4-methoxyphenyl)ethene:
Eigenschaften
Molekularformel |
C38H40Br4O4 |
---|---|
Molekulargewicht |
880.3 g/mol |
IUPAC-Name |
1-(3-bromopropoxy)-4-[1,2,2-tris[4-(3-bromopropoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C38H40Br4O4/c39-21-1-25-43-33-13-5-29(6-14-33)37(30-7-15-34(16-8-30)44-26-2-22-40)38(31-9-17-35(18-10-31)45-27-3-23-41)32-11-19-36(20-12-32)46-28-4-24-42/h5-20H,1-4,21-28H2 |
InChI-Schlüssel |
NJKQFOZRSXBDJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCCBr)C3=CC=C(C=C3)OCCCBr)C4=CC=C(C=C4)OCCCBr)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.